Cas no 933239-28-2 (4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide)

4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide structure
933239-28-2 structure
Product Name:4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide
CAS No:933239-28-2
MF:C15H24N4OS
MW:308.442261695862
CID:6566188
Update Time:2025-07-15

4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide
    • Cyclohexanecarboxamide, 4-butyl-N-(5,6-dihydrothiazolo[2,3-c]-1,2,4-triazol-3-yl)-
    • Inchi: 1S/C15H24N4OS/c1-2-3-4-11-5-7-12(8-6-11)13(20)16-14-17-18-15-19(14)9-10-21-15/h11-12H,2-10H2,1H3,(H,16,17,20)
    • InChI Key: BGYWMBWLMQDYDH-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NN=C3SCCN32)=O)CCC(CCCC)CC1

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 12.66±0.20(Predicted)

4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide Pricemore >>

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Additional information on 4-butyl-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclohexane-1-carboxamide

Introduction to 4-butyl-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide (CAS No. 933239-28-2)

4-butyl-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 933239-28-2, represents a convergence of heterocyclic chemistry and medicinal innovation. Its molecular architecture incorporates multiple functional groups, including a cyclohexane ring, a butyl side chain, and a complex triazolo-thiazole moiety, which collectively contribute to its distinct chemical behavior and potential biological activity.

The< strong>5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol core of this molecule is particularly noteworthy. This fused heterocyclic system combines the structural features of triazole and thiazole rings, both of which are well-documented for their role in modulating various biological pathways. The triazolo-thiazole scaffold is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of this moiety in 4-butyl-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide suggests that it may interact with biological targets in a manner that could be therapeutically beneficial.

The compound's structure also includes a< strong>cyclohexane ring substituted with an amide group at the 1-position. The cyclohexane moiety provides steric bulk and conformational flexibility to the molecule, which can influence its binding affinity and metabolic stability. The amide functional group is a common pharmacophore in drug design due to its ability to form hydrogen bonds with biological targets such as proteins and enzymes. This feature enhances the compound's potential for interactions with specific receptors or enzymes in the body.

The< strong>butyl side chain appended to the nitrogen atom of the triazolo-thiazole ring adds another layer of complexity to the molecule's chemical profile. Butyl groups are often incorporated into drug molecules to improve solubility or to modulate pharmacokinetic properties. In this context, the butyl side chain may influence how the compound is distributed within the body and how it is metabolized over time.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies have been instrumental in understanding how 4-butyl-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide interacts with potential biological targets. These studies suggest that the triazolo-thiazole moiety may bind to enzymes or receptors involved in inflammatory pathways. Furthermore, the amide group and butyl side chain could provide additional interaction points that enhance binding affinity.

In vitro experiments have begun to validate these computational predictions. Initial screening assays have shown that< strong>933239-28-2 exhibits inhibitory activity against certain enzymes associated with inflammation. This aligns with the growing interest in developing novel anti-inflammatory agents that target specific enzymatic pathways without causing systemic side effects. The compound's ability to modulate these pathways could make it a valuable candidate for further development.

The synthesis of< strong>4-butyl-N-{5H,6H-1,2,4-triazolo[3,4-b][1, 3]thiazol-3-yl}cyclohexane- 1-carboxamide presents unique challenges due to its complex heterocyclic structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling reactions have been particularly useful in assembling the triazolo-thiazole core.

The synthesis typically involves multiple steps: starting from readily available precursors such as cyclohexanecarboxylic acid derivatives and halogenated triazoles or thiazoles. The introduction of the butyl group at the nitrogen position often requires protective group strategies to prevent unwanted side reactions during synthesis.

The purification and characterization of< strong>CAS No. 933239- 28- 2 are critical steps in ensuring its quality for subsequent biological testing. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for confirming structural integrity.

Evaluation of pharmacokinetic properties is another essential aspect of drug development. Initial studies using animal models have provided insights into how< strong>933239- 28- 2 is absorbed, distributed, metabolized, and excreted (ADME). These studies are crucial for predicting how the compound will behave within human systems if further developed into a drug candidate.

The potential therapeutic applications of< strong>4-butyl-N-{5H, 6H- 1, 2, 4-triazolo[ 3, 4-b][ 1, 3]thiazol- 3- yl)cyclohexane- 1-carboxamide extend beyond anti-inflammation. Preliminary data suggest that it may also exhibit antimicrobial properties. This dual functionality makes it an intriguing candidate for treating infections caused by resistant bacterial strains. Additionally, ongoing research is exploring its potential as an anticancer agent.

The development of novel heterocyclic compounds like< strong>CAS No. 933239- 28- 2 underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations enable researchers to translate complex chemical structures into tangible therapeutic benefits. As computational tools continue to evolve, they will play an increasingly vital role in guiding synthetic strategies and predicting biological outcomes.

In conclusion,< strong>4-butyl-N-{5H, 6H- 1, 2, 4-triazolo[ 3, 4-b][ 1, 3]thiazol- -3- yl)cyclohexane- -carboxamide, identified by CAS number< strong>933239- -28-, represents a promising area of research within pharmaceutical chemistry. Its unique molecular structure offers potential therapeutic benefits across multiple disease areas. With continued investigation into its pharmacological properties and synthetic optimization, this compound holds significant promise for future medical applications.

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